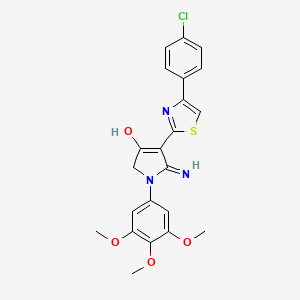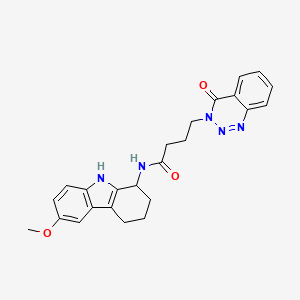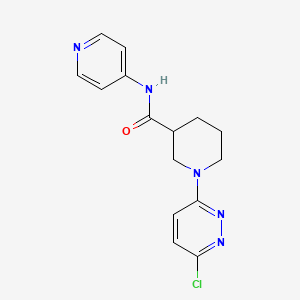![molecular formula C17H23N3O2 B12161473 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide](/img/structure/B12161473.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions for these methods vary, but they generally require careful control of temperature, solvent, and reagent concentrations to achieve high yields and purity.
化学反応の分析
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid for epoxidation and reducing agents for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of epoxides, while reduction reactions can yield amines or alcohols.
科学的研究の応用
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent . In medicine, it is being investigated for its potential therapeutic effects on various diseases, including cancer and viral infections . Additionally, this compound has applications in the pharmaceutical industry as a precursor for the development of new drugs .
作用機序
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival .
類似化合物との比較
2-[4-(acetylamino)-1H-indol-1-yl]-N-isopentylacetamide can be compared with other indole derivatives, such as 1H-pyrazolo[3,4-b]pyridines and N-acetylneuraminic acid . These compounds share similar structural features but differ in their specific biological activities and applications. For instance, 1H-pyrazolo[3,4-b]pyridines are known for their biomedical applications, while N-acetylneuraminic acid is a key component in various biological processes
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Its diverse biological activities and potential therapeutic applications make it an important compound for further study in chemistry, biology, medicine, and industry.
特性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
2-(4-acetamidoindol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)7-9-18-17(22)11-20-10-8-14-15(19-13(3)21)5-4-6-16(14)20/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,18,22)(H,19,21) |
InChIキー |
MTRSYCSLTHDFMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)CN1C=CC2=C(C=CC=C21)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161395.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B12161396.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12161397.png)

![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12161407.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12161411.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12161422.png)

![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12161428.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161447.png)
![(4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12161454.png)

